molecular formula C22H17FN2O2S B2767510 4-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1251625-01-0

4-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2767510
CAS No.: 1251625-01-0
M. Wt: 392.45
InChI Key: DCWSYQHSKZFMIC-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a pyrrole ring attached to a thiophene core. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with an appropriate amine.

    Attachment of the Fluorophenyl and Methoxyphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, using reagents like fluorobenzene and methoxybenzene.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or the thiophene core.

Scientific Research Applications

4-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: Its unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-N-(2-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • 4-(3-bromophenyl)-N-(2-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • 4-(3-methylphenyl)-N-(2-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in 4-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding. These features can enhance its biological activity and make it more suitable for specific applications compared to its analogs with different substituents.

Properties

IUPAC Name

4-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S/c1-27-19-10-3-2-9-18(19)24-22(26)21-20(25-11-4-5-12-25)17(14-28-21)15-7-6-8-16(23)13-15/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWSYQHSKZFMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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